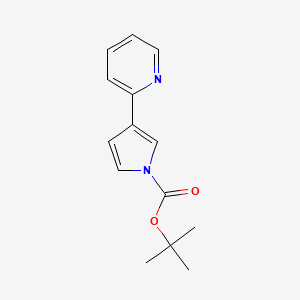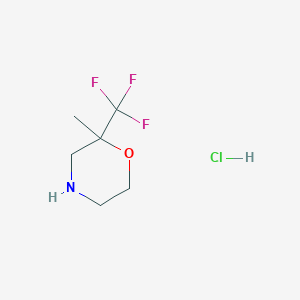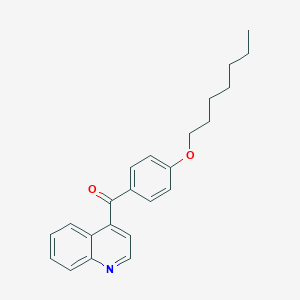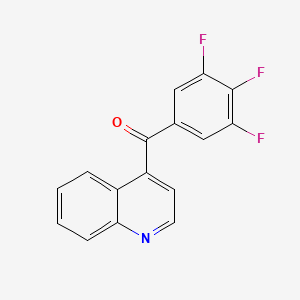
tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate
説明
科学的研究の応用
Antifungal Applications
The compound has shown promising results in the development of antifungal agents. A derivative, namely N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine, has demonstrated potent antifungal activity against Candida spp. , including multidrug-resistant strains . This suggests that tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate could be a precursor in synthesizing novel antifungal compounds that can address the growing concern of antifungal drug resistance.
Organic Synthesis
In organic chemistry, the compound can be used to synthesize N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines under different reaction conditions . These structures are important in creating compounds with significant biological and therapeutic value, highlighting the compound’s role in advancing synthetic methodologies.
Computational Chemistry
The compound’s derivatives have been studied using in-silico methods, such as molecular docking and dynamics, to predict their interaction with biological targets . This application is crucial in the early stages of drug discovery, where computational tools can save time and resources by predicting the efficacy of new compounds before they are synthesized and tested in vitro or in vivo.
ADMET Analysis
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of the compound’s derivatives have been analyzed to predict their safety profile . This is an essential step in drug development, ensuring that only compounds with favorable ADMET properties are progressed through the costly and time-consuming process of drug development.
Ergosterol Biosynthesis Inhibition
A derivative of the compound has been shown to inhibit ergosterol biosynthesis in yeast cells, which is a critical pathway for fungal cell membrane stability . This application is particularly relevant in the development of antifungal drugs, as ergosterol is a unique component of fungal cell membranes and is not found in human cells.
Mode of Action Studies
The mode of action of the compound’s derivatives against fungal pathogens has been investigated, providing insights into how these molecules exert their antifungal effects . Understanding the mode of action is vital for the rational design of new antifungal agents and for overcoming resistance mechanisms.
Resistance Mechanism Research
Research into the resistance mechanisms of Candida spp. to azole drugs is a significant application of the compound’s derivatives . By studying how these fungi develop resistance, researchers can design more effective antifungal agents that can circumvent or overcome these resistance mechanisms.
作用機序
While the mechanism of action for “tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate” is not available, similar compounds have shown promise in biological applications. For instance, some novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
特性
IUPAC Name |
tert-butyl 3-pyridin-2-ylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-9-7-11(10-16)12-6-4-5-8-15-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAHPGPLBBEARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC(=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(pyridin-2-yl)-1H-pyrrole-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1459517.png)

![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)


![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B1459528.png)
amine hydrochloride](/img/structure/B1459529.png)




![4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1459536.png)

